Spectral Fingerprint for Identity Confirmation vs. Closest Analogs
The unique structural signature of 5-[(2-Naphthyloxy)methyl]-2-furohydrazide is defined by its specific Nuclear Magnetic Resonance (NMR) spectral fingerprint, which is distinct from its closest analogs. These analogs include positional isomers like 5-[(1-naphthyloxy)methyl]-2-furohydrazide [1] and other furohydrazides such as 2,5-dimethyl-N'-[(E)-1-(2-naphthyl)ethylidene]-3-furohydrazide . While quantitative activity data for this specific compound is limited, the availability of its NMR spectrum (in DMSO-d6) provides a verifiable, quantitative benchmark for identity and purity assessment, enabling users to confirm they have the correct material [2].
| Evidence Dimension | Spectroscopic Identity Confirmation |
|---|---|
| Target Compound Data | 2 NMR spectra (1H and 13C) in DMSO-d6 solvent |
| Comparator Or Baseline | 5-[(1-naphthyloxy)methyl]-2-furohydrazide (positional isomer) and other furohydrazide derivatives |
| Quantified Difference | Spectral data (chemical shifts, coupling constants) provide a unique 'fingerprint' for compound identification and purity analysis. |
| Conditions | NMR spectroscopy; Solvent: DMSO-d6 |
Why This Matters
Ensures the correct chemical entity is procured and used, which is critical for the reproducibility of synthesis and biological experiments.
- [1] SpectraBase. (n.d.). 5-[(2-Naphthyloxy)methyl]-2-furohydrazide. SpectraBase Compound ID: C56nu7io9IM. Retrieved from https://spectrabase.com/compound/C56nu7io9IM View Source
- [2] SpectraBase. (n.d.). 5-[(2-Naphthyloxy)methyl]-2-furohydrazide. SpectraBase Compound ID: C56nu7io9IM. Retrieved from https://spectrabase.com/compound/C56nu7io9IM View Source
